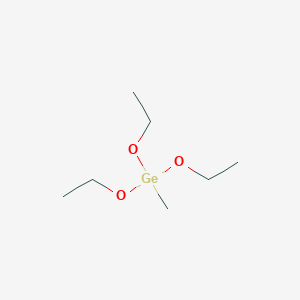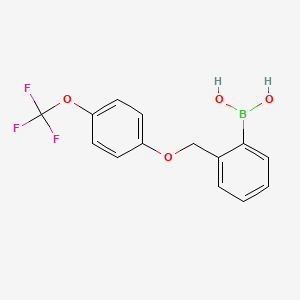
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Descripción general
Descripción
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid, also known as TFMP-BPA, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
-
4-(Trifluoromethyl)phenylboronic acid
- Application: This compound is used as a reactant in various reactions such as site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and ligand-free copper-catalyzed coupling reactions .
- Method: The exact method of application would depend on the specific reaction being carried out. In general, this compound would be combined with other reactants under the appropriate conditions for the desired reaction .
- Results: The outcomes of these reactions would vary depending on the specific reaction and conditions used .
-
- Application: This compound is used as a reagent in reactions such as rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and palladium-catalyzed stereoselective Heck-type reaction .
- Method: The method of application would depend on the specific reaction. Typically, this compound would be combined with other reactants under the appropriate conditions for the reaction .
- Results: The results would depend on the specific reaction and conditions used .
-
4-(Trifluoromethoxy)phenylboronic acid
- Application: This compound is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
- Method: The compound is used as a reactant in the synthesis of these inhibitors .
- Results: The synthesis results in the production of lactate dehydrogenase inhibitors, which have potential applications in cancer treatment .
-
2-(Trifluoromethyl)phenylboronic acid
- Application: This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Method: The method of application would depend on the specific reaction. Typically, this compound would be combined with other reactants under the appropriate conditions for the reaction .
- Results: The results would depend on the specific reaction and conditions used .
-
2-(Trifluoromethoxy)phenylboronic acid
- Application: This compound is involved in the synthesis of biologically active molecules including imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as orally active phosphodiesterase 10A inhibitors .
- Method: The compound is used as a reactant in the synthesis of these inhibitors .
- Results: The synthesis results in the production of phosphodiesterase 10A inhibitors, which have potential applications in medicinal chemistry .
-
4-(Trifluoromethyl)phenylboronic acid
- Application: This compound can be used as a reactant in various reactions such as site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and ligand-free copper-catalyzed coupling reactions .
- Method: The exact method of application would depend on the specific reaction being carried out. In general, this compound would be combined with other reactants under the appropriate conditions for the desired reaction .
- Results: The outcomes of these reactions would vary depending on the specific reaction and conditions used .
-
4-(Trifluoromethyl)phenylboronic acid
- Application: This compound can be used as a reactant in various reactions such as site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and ligand-free copper-catalyzed coupling reactions .
- Method: The exact method of application would depend on the specific reaction being carried out. In general, this compound would be combined with other reactants under the appropriate conditions for the desired reaction .
- Results: The outcomes of these reactions would vary depending on the specific reaction and conditions used .
-
2-(Trifluoromethoxy)phenylboronic acid
- Application: This compound is involved in the synthesis of biologically active molecules including imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as orally active phosphodiesterase 10A inhibitors .
- Method: The compound is used as a reactant in the synthesis of these inhibitors .
- Results: The synthesis results in the production of phosphodiesterase 10A inhibitors, which have potential applications in medicinal chemistry .
-
2-(Trifluoromethyl)phenylboronic acid
- Application: This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Method: The method of application would depend on the specific reaction. Typically, this compound would be combined with other reactants under the appropriate conditions for the reaction .
- Results: The results would depend on the specific reaction and conditions used .
Propiedades
IUPAC Name |
[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-12-7-5-11(6-8-12)21-9-10-3-1-2-4-13(10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYLZIEJWOSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584617 | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
849062-07-3 | |
| Record name | B-[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4'-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




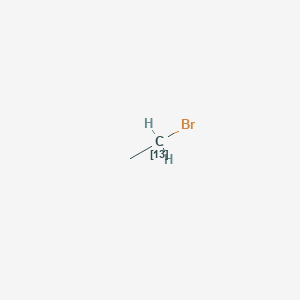
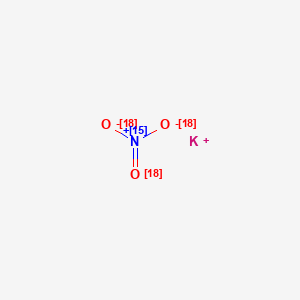
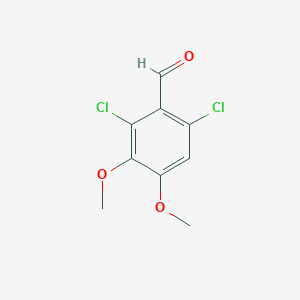
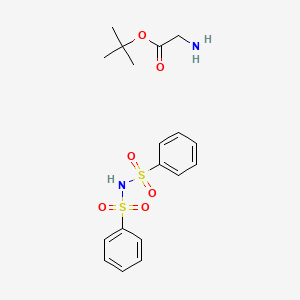
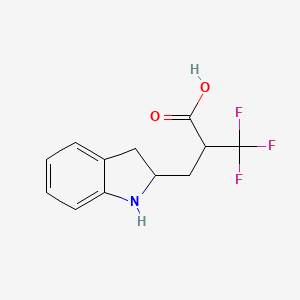
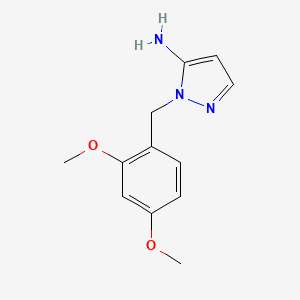
![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)
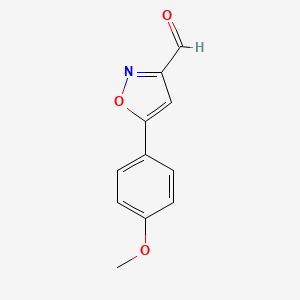
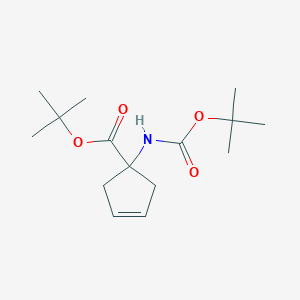
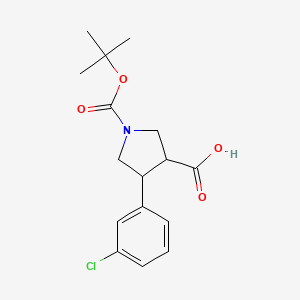
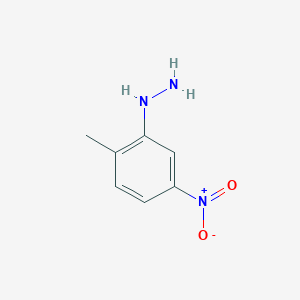
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)
